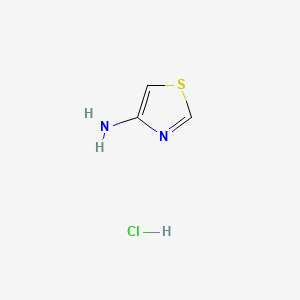

噻唑-4-胺盐酸盐

描述

Thiazol-4-amine hydrochloride, also known as 4-Thiazolamine Hydrochloride, is an isomer of 2-Aminothiazole . It is a heterocyclic amine and is the beginning reagent for the synthesis of many pharmaceutical and agricultural related compounds, including sulfur drugs, biocides, fungicides, and dyes .

Molecular Structure Analysis

Thiazol-4-amine hydrochloride has a molecular formula of C3H5ClN2S . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis

Thiazol-4-amine hydrochloride has been evaluated as a corrosion inhibitor for mild steel in 1 M HCl solution . Its inhibition effect against mild steel corrosion was investigated via weight loss methods, electrochemical measurements, and surface analyses .Physical And Chemical Properties Analysis

Thiazol-4-amine hydrochloride is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The thiazole ring consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties .科学研究应用

抗真菌活性

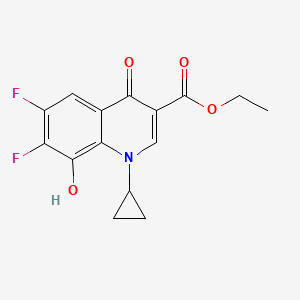

噻唑-4-胺盐酸盐具有抗真菌特性。 例如,抗真菌药物阿巴芬净主要针对各种真菌引起的皮肤感染 .

抗菌特性

从4-(2-苯胺基)-噻唑-4-基)-苯硫代酰胺和2-羟基-5-(2-(苯胺基)-噻唑-4-基)-苯甲酰胺合成的大量噻唑胺衍生物和噻唑基苯甲酰胺醚已经针对细菌和真菌菌株进行了测试。 这些化合物显示出有希望的抗菌活性 .

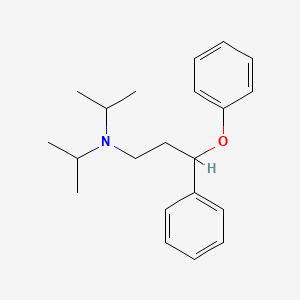

镇痛和抗炎作用

从噻唑-4-胺盐酸盐衍生的一种特定化合物表现出显着的镇痛和抗炎活性 .

体外抗氧化活性

一系列N2-[2-氯-4(3,4,5-三甲氧基苯基)氮杂环丁烷-1-基)]-N4-(取代芳基)-1,3-噻唑-2,4-二胺衍生物被合成并筛选了其抗氧化特性。 其中一些化合物表现出有效的体外抗氧化活性 .

生化途径调节

当噻唑-4-胺盐酸盐进入生理系统时,它会以不可预测的方式相互作用,可能激活或抑制生化途径和酶。 它对生物系统内受体的影响各不相同 .

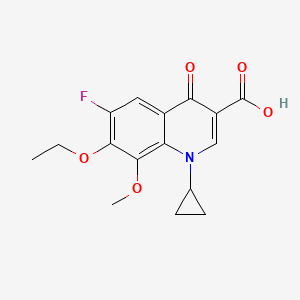

药物开发

研究人员继续探索噻唑部分作为新型候选药物的构建块。 它的芳香特性和反应性位置使其成为药物设计的诱人支架 .

安全和危害

未来方向

Thiazolidine motifs, which include Thiazol-4-amine hydrochloride, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . They show varied biological properties and are used in the synthesis of valuable organic combinations . Therefore, they compel researchers to explore new drug candidates .

作用机制

Target of Action

Thiazol-4-amine hydrochloride, like other thiazole derivatives, has been found to interact with a variety of biological targets. Thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) . .

Mode of Action

For instance, Voreloxin, a molecule containing a thiazole ring, binds to DNA and interacts with topoisomerase II, resulting in DNA double-strand cracks, a G2 stop, and ultimately, cell death .

Biochemical Pathways

Thiazole derivatives can affect various biochemical pathways. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .

Pharmacokinetics

The solubility of thiazole derivatives in water, alcohol, and ether, as well as their sparing solubility in organic solvents and dyes, may influence their bioavailability .

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of thiazole derivatives, such as their solubility and specific gravity, may influence their interaction with the environment .

生化分析

Biochemical Properties

Thiazol-4-amine hydrochloride plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions involves its binding to enzymes such as topoisomerase II, which is essential for DNA replication and repair . This binding results in the inhibition of the enzyme’s activity, leading to the accumulation of DNA double-strand breaks and ultimately cell death. Additionally, Thiazol-4-amine hydrochloride has been shown to interact with various proteins involved in cell signaling pathways, further highlighting its significance in biochemical processes .

Cellular Effects

Thiazol-4-amine hydrochloride exerts a range of effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, Thiazol-4-amine hydrochloride can activate or inhibit specific signaling pathways, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Moreover, this compound has been found to alter gene expression patterns, affecting the transcription of genes involved in critical cellular functions . These effects underscore the compound’s potential as a modulator of cellular processes.

Molecular Mechanism

The molecular mechanism of action of Thiazol-4-amine hydrochloride involves several key interactions at the molecular level. One of the primary mechanisms is its binding to DNA and the subsequent inhibition of topoisomerase II . This interaction prevents the enzyme from relieving torsional strain in the DNA during replication, leading to the formation of DNA double-strand breaks. Additionally, Thiazol-4-amine hydrochloride can interact with other biomolecules, such as proteins and enzymes, either inhibiting or activating their activity . These interactions result in changes in gene expression and cellular function, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Thiazol-4-amine hydrochloride have been observed to change over time. The stability and degradation of the compound play a significant role in its long-term effects on cellular function. Studies have shown that Thiazol-4-amine hydrochloride remains stable under certain conditions, maintaining its activity over extended periods . Under different conditions, the compound may degrade, leading to a reduction in its efficacy . Long-term studies have also indicated that prolonged exposure to Thiazol-4-amine hydrochloride can result in sustained changes in cellular function, highlighting the importance of understanding its temporal effects .

Dosage Effects in Animal Models

The effects of Thiazol-4-amine hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as modulating cell signaling pathways and gene expression without causing significant toxicity . At higher doses, Thiazol-4-amine hydrochloride can induce toxic or adverse effects, including cell death and tissue damage . These threshold effects underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

Thiazol-4-amine hydrochloride is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the key pathways includes its role in the metabolism of nucleic acids, where it influences the activity of enzymes such as topoisomerase II . Additionally, Thiazol-4-amine hydrochloride can affect metabolic flux and metabolite levels, further highlighting its significance in cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s overall biochemical effects.

Transport and Distribution

The transport and distribution of Thiazol-4-amine hydrochloride within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and localization within cells . Once inside the cell, Thiazol-4-amine hydrochloride can accumulate in specific compartments, influencing its activity and function . These transport and distribution mechanisms are essential for understanding how the compound exerts its effects at the cellular level.

Subcellular Localization

Thiazol-4-amine hydrochloride exhibits specific subcellular localization, which can impact its activity and function. The compound is directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications . For example, Thiazol-4-amine hydrochloride may localize to the nucleus, where it interacts with DNA and nuclear proteins, influencing gene expression and cellular function . Understanding the subcellular localization of Thiazol-4-amine hydrochloride is crucial for elucidating its mechanism of action and overall biochemical effects.

属性

IUPAC Name |

1,3-thiazol-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2S.ClH/c4-3-1-6-2-5-3;/h1-2H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBBARGGAFRDZBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40739145 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59134-95-1 | |

| Record name | 1,3-Thiazol-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40739145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)

![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)